CID 78061281
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of CID 78061281 involves advanced synthetic chemistry techniques. The preparation methods include the use of structure-based rational drug design to develop macrocycle therapies. The specific synthetic routes and reaction conditions are proprietary to Circle Pharma, the company that developed this compound .
化学反応の分析
CID 78061281 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
CID 78061281 has a wide range of scientific research applications, including:
Chemistry: Used in the study of cell cycle regulation and the development of new macrocycle therapies.
Biology: Investigated for its role in disrupting protein-to-protein interactions between cyclins A and B and their key substrates and modulators.
Medicine: Demonstrated preclinical efficacy in treating various cancers, including small cell lung cancer and non-small cell lung cancer.
作用機序
CID 78061281 exerts its effects by selectively inhibiting cyclin A and B RxL. This inhibition disrupts the protein-to-protein interactions between cyclins A and B and their key substrates and modulators, including E2F (a substrate of cyclin A) and Myt1 (a modulator of cyclin B). This disruption leads to DNA damage and tumor growth inhibition .
類似化合物との比較
CID 78061281 is unique in its dual inhibitory activity against cyclin A and B RxL. Similar compounds include other cyclin inhibitors, such as:
Cyclin-dependent kinase inhibitors: These compounds inhibit cyclin-dependent kinases, which are also involved in cell cycle regulation.
Cyclin E inhibitors: These compounds specifically target cyclin E, another regulator of the cell cycle.
The uniqueness of this compound lies in its ability to selectively target tumor cells with oncogenic alterations, making it a promising candidate for cancer therapy .
特性
分子式 |
C20H22O3Si |
---|---|
分子量 |
338.5 g/mol |
InChI |
InChI=1S/C20H22O3Si/c1-3-21-20(22-4-2)24-23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13,20H,3-4,14H2,1-2H3 |
InChIキー |
IZQIJHZYLMZWGJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(OCC)[Si]OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。